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Introduction
Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, is an invaluable

pharmacological tool in the field of electrophysiology. Its primary mechanism of action is the

blockade of voltage-gated sodium channels (NaV), which are critical for the initiation and

propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2][3]

Lidocaine exhibits a state-dependent binding affinity, preferentially targeting channels in the

open and inactivated states over the resting state.[1][2][4][5] This characteristic makes it

particularly effective in tissues with high firing frequencies or those that are depolarized, as

seen in conditions like neuropathic pain, epilepsy, and cardiac arrhythmias.[2] These

application notes provide a comprehensive guide to utilizing lidocaine in patch-clamp

electrophysiology studies, covering its mechanism of action, detailed experimental protocols,

and quantitative data for effective experimental design and interpretation.

Mechanism of Action: State-Dependent Block of
Voltage-Gated Sodium Channels
Lidocaine exerts its inhibitory effects by binding to a receptor site within the pore of voltage-

gated sodium channels.[4][6] This interaction is allosteric and highly dependent on the

conformational state of the channel, a concept explained by the "modulated receptor
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hypothesis".[2][7] According to this model, lidocaine has a low affinity for channels in the resting

state and a much higher affinity for channels in the open and inactivated states.[2]

By binding to and stabilizing the inactivated state of the NaV channel, lidocaine effectively

prevents the channel from returning to the resting state, thereby inhibiting the influx of sodium

ions required for membrane depolarization.[1] This leads to a use-dependent or phasic block,

where the degree of inhibition increases with the frequency of channel activation.[8][9][10] This

use-dependency is a key feature of lidocaine's therapeutic action, allowing it to selectively

target overactive tissues.

Recent studies have further elucidated the molecular basis of lidocaine's action, identifying a

critical phenylalanine residue in the domain IV S6 segment of the NaV channel as a key

component of its binding site.[6] Furthermore, lidocaine's interaction with the channel has been

shown to be influenced by the movement of the S4 voltage sensors in domains III and IV.[11]

[12][13]

Quantitative Data Summary
The following table summarizes key quantitative parameters of lidocaine's effects on voltage-

gated sodium channels, derived from various patch-clamp electrophysiology studies.
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Parameter
Cell Type/Channel
Isoform

Value Reference

IC50 (Tonic Block)

Dorsal Root Ganglion

(DRG) Neurons (Total

INa)

1.42 ± 0.17 mM [14]

DRG Neurons (TTX-R

INa)
0.44 ± 0.09 mM [14]

Use-Dependent Block Cardiac Myocytes

43-200 µM

(concentration range

studied)

[10]

Effect on Action

Potential Duration

(APD)

Cardiomyocytes (Ctrl-

CMs)

Significant reduction

in APD30, APD50,

and APD90 at 30 µM

[15]

Cardiomyocytes

(LQTS-CMs)

Significant reduction

in APD30, APD50,

and APD90 at 30 µM

[15]

Recovery from

Inactivation

Rat Skeletal Muscle

(rSkM1)

Time constant

increased ~100-fold in

1.0 mM lidocaine

[9]

Gating Charge

Inhibition

Human Heart Na

Channel (hH1a)

38% reduction in

maximal gating

charge (Qmax)

[11][12]

Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of
Sodium Currents
This protocol details the methodology for recording voltage-gated sodium currents from isolated

cells (e.g., HEK-293 cells expressing a specific NaV isoform, cultured neurons, or

cardiomyocytes) to assess the inhibitory effects of lidocaine.

Materials:
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Cells: Cultured cells on glass coverslips.

External (Extracellular) Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10

mM HEPES, 5 mM Glucose. pH adjusted to 7.4 with NaOH.[16][17]

Internal (Intracellular) Solution: 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10

mM EGTA. pH adjusted to 7.2 with CsOH.

Lidocaine Stock Solution: 100 mM lidocaine hydrochloride in deionized water.

Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, digitizer,

and data acquisition software.

Borosilicate Glass Pipettes: Pulled to a resistance of 2-5 MΩ when filled with internal

solution.[2]

Procedure:

Cell Preparation: Transfer a coverslip with adherent cells to the recording chamber on the

microscope stage. Continuously perfuse the chamber with external solution at a rate of 1-2

mL/min.

Pipette Positioning: Lower the patch pipette filled with internal solution towards a target cell.

Gigaohm Seal Formation: Gently apply positive pressure to the pipette as it approaches the

cell. Once the pipette touches the cell membrane, release the pressure to facilitate the

formation of a high-resistance seal (>1 GΩ).

Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane

under the pipette tip, establishing the whole-cell recording configuration.

Voltage-Clamp Protocol:

Hold the cell at a negative potential (e.g., -100 mV) to ensure most sodium channels are in

the resting state.

To measure tonic block, apply depolarizing voltage steps (e.g., to -10 mV for 20-50 ms) at

a low frequency (e.g., 0.1 Hz) to elicit sodium currents. Record a stable baseline for
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several minutes.

To assess use-dependent block, apply a train of depolarizing pulses (e.g., to -10 mV for 20

ms at 10 Hz).

Lidocaine Application: Switch the perfusion to the external solution containing the desired

final concentration of lidocaine. Allow several minutes for the drug to equilibrate.

Data Recording: Repeat the voltage-clamp protocols in the presence of lidocaine to record

the blocked sodium currents.

Washout: Switch the perfusion back to the control external solution to observe the reversal of

the block.

Data Analysis: Measure the peak inward sodium current amplitude before, during, and after

lidocaine application. Calculate the percentage of current inhibition for tonic and use-

dependent block. Generate concentration-response curves and fit the data with the Hill

equation to determine the IC50 value.

Protocol 2: Current-Clamp Recording of Action
Potentials
This protocol is for studying the effects of lidocaine on the action potential characteristics of

excitable cells like neurons or cardiomyocytes.

Materials:

Same as Protocol 1, with the potential for different internal solution compositions to maintain

physiological ion concentrations (e.g., using K-gluconate instead of CsF).

Procedure:

Establish Whole-Cell Configuration: Follow steps 1-4 from Protocol 1.

Switch to Current-Clamp Mode: After establishing the whole-cell configuration, switch the

amplifier to current-clamp mode.
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Elicit Action Potentials: Inject depolarizing current steps of varying amplitudes and durations

to elicit single or trains of action potentials. Record a stable baseline of firing activity.

Lidocaine Application: Perfuse the chamber with the desired concentration of lidocaine.

Data Recording: Continuously record the membrane potential and elicit action potentials at

regular intervals to observe the effects of lidocaine on parameters such as action potential

threshold, amplitude, duration, and firing frequency.

Washout: Perfuse with control external solution to observe the reversal of the effects.

Data Analysis: Analyze the recorded action potentials to quantify changes in their properties

in the presence of lidocaine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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